molecular formula C12H15F2NO B11167661 N-(2,4-difluorophenyl)-2-ethylbutanamide

N-(2,4-difluorophenyl)-2-ethylbutanamide

Cat. No.: B11167661
M. Wt: 227.25 g/mol
InChI Key: NQVKLBHIWBLNCC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-ethylbutanamide: is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)-2-ethylbutanamide typically involves the reaction of 2,4-difluoroaniline with 2-ethylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: N-(2,4-difluorophenyl)-2-ethylbutanamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable for designing molecules with specific chemical reactivity.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorinated structure can enhance binding affinity and selectivity for certain biological targets.

Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with target molecules, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison: N-(2,4-difluorophenyl)-2-ethylbutanamide is unique due to its specific substitution pattern and the presence of the ethylbutanamide moiety. This structural difference can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-ethylbutanamide

InChI

InChI=1S/C12H15F2NO/c1-3-8(4-2)12(16)15-11-6-5-9(13)7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16)

InChI Key

NQVKLBHIWBLNCC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=C(C=C1)F)F

Origin of Product

United States

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